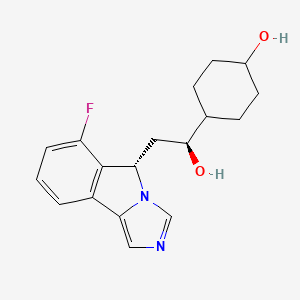

Ido-IN-6

Beschreibung

Eigenschaften

IUPAC Name |

4-[(1S)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACXVRLDHEXKY-VDPJLGHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1[C@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The IDO1 Pathway and its Role in Tumor Immune Evasion

An In-Depth Technical Guide on the Biological Role of IDO1 Inhibitors in the Tumor Microenvironment

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in cancer progression by fostering an immunosuppressive tumor microenvironment. This technical guide provides a comprehensive overview of the biological role of IDO1 inhibitors in oncology, with a focus on their mechanism of action, impact on tumor immunity, and the experimental methodologies used for their evaluation. While this guide addresses the broad class of IDO1 inhibitors, it is important to note that a specific compound denoted as "Ido-IN-6" is not widely documented in publicly available scientific literature. Therefore, the information presented herein is based on well-characterized IDO1 inhibitors and the extensive research into the therapeutic targeting of the IDO1 pathway.

IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, IDO1 is often overexpressed by cancer cells, stromal cells, and immune cells.[2] This overexpression leads to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion: The catabolism of the essential amino acid tryptophan by IDO1 creates a tryptophan-deprived microenvironment. Tryptophan is crucial for T-cell proliferation and function. Its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) stress kinase in T cells, resulting in cell cycle arrest and anergy (a state of non-responsiveness).[1]

-

Accumulation of Kynurenine Metabolites: The enzymatic activity of IDO1 produces kynurenine and other downstream metabolites. These metabolites are not merely byproducts; they are biologically active molecules that contribute to the immunosuppressive milieu. Kynurenine can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[2][3]

Together, these effects allow tumor cells to evade immune surveillance and destruction.[1] High IDO1 expression is often correlated with poor prognosis and resistance to immunotherapy in various cancers.[4]

Mechanism of Action of IDO1 Inhibitors

IDO1 inhibitors are a class of small molecules designed to block the enzymatic activity of IDO1.[5] By inhibiting IDO1, these compounds aim to reverse the immunosuppressive effects within the tumor microenvironment through two primary mechanisms:

-

Restoration of Tryptophan Levels: IDO1 inhibitors prevent the degradation of tryptophan, thereby restoring its local concentration. This allows for the normal proliferation and activation of effector T cells.

-

Reduction of Kynurenine Production: By blocking IDO1, these inhibitors decrease the production of kynurenine and its immunosuppressive metabolites, thus preventing the activation of the AhR pathway and the subsequent generation of Tregs.

The ultimate goal of IDO1 inhibition is to restore anti-tumor immunity, making the tumor more susceptible to immune-mediated killing.[5] IDO1 inhibitors are being investigated as monotherapies and, more commonly, in combination with other cancer treatments like checkpoint inhibitors (e.g., anti-PD-1/PD-L1) to enhance their efficacy.[5]

Quantitative Data on IDO1 Inhibitors

The potency of IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%. The following table summarizes the IC50 values for several well-characterized IDO1 inhibitors.

| Inhibitor | Type | hIDO1 Enzymatic IC50 | Cell-Based IC50 | Reference(s) |

| Epacadostat (INCB024360) | Reversible, Competitive | 10 nM | 12 nM (HeLa) | [6][7] |

| Navoximod (GDC-0919) | Reversible, Competitive | 7 nM (Ki) | 75 nM | [6] |

| Linrodostat (BMS-986205) | Irreversible | 1.7 nM | 1.7 nM (HeLa) | [6][8] |

| Indoximod (NLG-8189) | IDO Pathway Inhibitor | Not a direct enzyme inhibitor | - | [6][9] |

| IDO-IN-1 | Reversible | 59 nM | - | [6] |

| IDO-IN-2 | Reversible | 38 nM | - | [6] |

| Coptisine | Uncompetitive | 6.3 µM | - | [6] |

Experimental Protocols

The evaluation of IDO1 inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. Below are detailed methodologies for key experiments.

IDO1 Enzymatic Activity Assay (Kynurenine Measurement)

This assay directly measures the production of kynurenine by IDO1 in a cell-based system.

Objective: To determine the IC50 of an IDO1 inhibitor.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).[10]

-

Recombinant human interferon-gamma (IFNγ).

-

Test IDO1 inhibitor.

-

Cell culture medium and supplements.

-

96-well plates.

-

High-Performance Liquid Chromatography (HPLC) system or a commercially available kynurenine detection kit.

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of IDO1.

-

Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing various concentrations of the test IDO1 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Quantification: Measure the concentration of kynurenine in the supernatant using HPLC or a colorimetric/fluorometric assay kit.

-

Data Analysis: Plot the kynurenine concentration against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[10]

T-Cell Proliferation Assay

This assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the suppressive effects of IDO1-expressing cancer cells.

Objective: To evaluate the functional effect of an IDO1 inhibitor on T-cell activity.

Materials:

-

IDO1-expressing cancer cells (prepared as in the enzymatic assay).

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).[10]

-

T-cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT, BrdU).

-

T-cell mitogen (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 beads).

Protocol:

-

Prepare IDO1-Expressing Cancer Cells: Seed and induce cancer cells with IFNγ in a 96-well plate as described above.

-

Label T-cells: If using a proliferation dye, label the T-cells according to the manufacturer's protocol.

-

Co-culture: Add the labeled T-cells to the wells containing the IDO1-expressing cancer cells.

-

Inhibitor and Mitogen Treatment: Add the test IDO1 inhibitor at various concentrations and the T-cell mitogen to the co-culture.

-

Incubation: Incubate the co-culture for 3-5 days.

-

Measure Proliferation: Assess T-cell proliferation using flow cytometry (for proliferation dyes) or a plate-based assay.

-

Data Analysis: Quantify the extent of T-cell proliferation in the presence of different inhibitor concentrations and determine the concentration that restores T-cell proliferation.

In Vivo Tumor Model Efficacy Study

This experiment evaluates the anti-tumor efficacy of an IDO1 inhibitor in a living organism.

Objective: To determine the in vivo therapeutic effect of an IDO1 inhibitor.

Materials:

-

Immunocompetent mouse strain (e.g., C57BL/6, BALB/c).

-

Syngeneic tumor cell line (e.g., B16 melanoma, CT26 colon carcinoma).[11]

-

Test IDO1 inhibitor formulated for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, IDO1 inhibitor).

-

Drug Administration: Administer the IDO1 inhibitor according to the desired dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in IDO1 signaling and the workflow for inhibitor testing is crucial for a comprehensive understanding.

IDO1 Signaling Pathway in the Tumor Microenvironment

Caption: IDO1 metabolic pathway and its immunosuppressive effects.

Experimental Workflow for IDO1 Inhibitor Evaluation

Caption: A typical preclinical workflow for evaluating IDO1 inhibitors.

Conclusion

IDO1 is a critical mediator of immune suppression in the tumor microenvironment, and its inhibition represents a promising therapeutic strategy in oncology. IDO1 inhibitors can reverse tumor-induced immune tolerance by restoring tryptophan levels and reducing the production of immunosuppressive kynurenine metabolites. This, in turn, enhances the activity of anti-tumor T cells. The development of potent and selective IDO1 inhibitors, guided by a robust framework of in vitro and in vivo experimental evaluation, holds the potential to improve the efficacy of existing cancer therapies, particularly immunotherapies. Further research and clinical investigation are crucial to fully realize the therapeutic benefits of targeting the IDO1 pathway in cancer treatment.

References

- 1. fortislife.com [fortislife.com]

- 2. d-nb.info [d-nb.info]

- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. tandfonline.com [tandfonline.com]

Ido-IN-6: A Technical Guide to Synthesis and Chemical Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and chemical characterization of Ido-IN-6 (also known as NLG-1486), a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). This document details the synthetic route, chemical properties, and the biological context of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Chemical Characterization

This compound is a fused imidazole derivative with the systematic name (1S,4r)-4-((S)-2-((S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₁FN₂O₂ |

| Molecular Weight | 316.37 g/mol |

| CAS Number | 1402837-76-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (10 mM) |

| Purity | >98% |

| IC₅₀ (hIDO1) | <1 µM |

Synthesis of this compound

The synthesis of this compound is detailed in the international patent WO2012142237A1, where it is referred to as Compound 1486. The synthetic pathway involves a multi-step process, which is outlined below.

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a generalized protocol based on the synthesis of similar fused imidazole derivatives. The specific details for this compound can be found in patent WO2012142237A1.

Step 1: Formation of the Fused Imidazole Core The synthesis typically begins with the construction of the 5H-imidazo[5,1-a]isoindole core. This can be achieved through a condensation reaction between a suitable substituted 2-formylbenzoic acid and an aminoimidazole derivative, followed by cyclization.

Step 2: Synthesis of the Side Chain Precursor The cyclohexanol side chain is prepared separately. This may involve stereoselective reactions to obtain the desired (1S,4r) configuration of the cyclohexanol ring and the (S)-configuration of the hydroxyethyl group.

Step 3: Coupling of the Core and Side Chain The fused imidazole core and the side chain precursor are then coupled. This is often accomplished through a nucleophilic substitution or a coupling reaction, such as a Suzuki or Stille coupling, depending on the functional groups present on the two fragments.

Step 4: Final Modifications and Purification The coupled product may undergo further chemical modifications, such as deprotection of protecting groups, to yield the final this compound compound. The crude product is then purified using standard techniques like column chromatography and recrystallization to achieve high purity.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the degradation of tryptophan and the production of kynurenine and its downstream metabolites.

The accumulation of tryptophan and the reduction of kynurenine in the tumor microenvironment can lead to the activation of anti-tumor immune responses. Tryptophan depletion is known to suppress T-cell proliferation and function, while kynurenine and its metabolites can induce T-cell apoptosis and promote the generation of regulatory T-cells (Tregs), which further suppress the immune response.

Caption: this compound mechanism of action.

Experimental Protocols for In Vitro Assays

IDO1 Inhibition Assay

This assay is used to determine the potency of this compound in inhibiting the enzymatic activity of IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbate (co-factor)

-

Methylene blue (co-factor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (test compound)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbate, methylene blue, and catalase.

-

Add serial dilutions of this compound to the wells of the microplate.

-

Add the recombinant IDO1 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

Measure the production of kynurenine, which can be quantified by its absorbance at 321 nm or by HPLC.

-

Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: IDO1 inhibition assay workflow.

Conclusion

This compound is a potent and specific inhibitor of the IDO1 enzyme. Its synthesis involves a multi-step process culminating in a fused imidazole derivative. The characterization of this compound confirms its chemical identity and purity. By inhibiting the kynurenine pathway, this compound holds promise as a therapeutic agent for cancer immunotherapy and other diseases where IDO1-mediated immune suppression plays a pathogenic role. The experimental protocols provided in this guide serve as a valuable resource for researchers working on the development and evaluation of IDO1 inhibitors.

An In-depth Technical Guide to the Structural Activity Relationship of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: A Case Study on Imidazothiazole Derivatives

Disclaimer: No specific public domain information is available for a compound designated "Ido-IN-6." This technical guide will therefore focus on a well-characterized class of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the imidazothiazole derivatives, to provide a representative and in-depth analysis of their structural activity relationships (SAR).

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation by catalyzing the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1] In the context of cancer, overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This creates a tolerogenic environment that allows tumor cells to evade the host's immune system.[1] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[3]

This guide provides a technical overview of the structural activity relationship of a series of imidazothiazole-based IDO1 inhibitors, details the experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.

Structural Activity Relationship of Imidazothiazole Derivatives

The discovery and optimization of imidazothiazole derivatives as IDO1 inhibitors have been significantly aided by structure-based drug design, including X-ray crystallography of inhibitor-enzyme complexes.[4][5] The core scaffold of these compounds typically interacts with the heme iron in the active site of IDO1.[6] Modifications at various positions of the imidazothiazole ring system have been explored to enhance potency and selectivity.

Key interactions for the imidazothiazole scaffold include the direct binding to the heme iron and occupancy of two hydrophobic pockets, pocket-A and pocket-B.[7] The structure-activity relationship studies reveal that substituents on the imidazothiazole core can significantly influence the inhibitory activity by establishing interactions with key amino acid residues, such as Phe226 and Arg231, in pocket-B.[5][7] The generation of an induced fit upon inhibitor binding is crucial for high-potency inhibition.[5]

| Compound ID | R Group Variation | IDO1 Inhibitory Activity (IC50, µM) | Key Structural Insights |

| Amg-1 | (Structure not fully detailed in provided context) | ~3 | Binds directly to the heme iron, inducing a clear fit.[5] |

| Compound 2 | para-tolyl thiazolotriazole | Weak | Lower pKa of the nitrogen atom binding to the heme iron compared to more potent inhibitors.[8] |

| Compound 3 | para-tolyl imidazothiazole | (Not explicitly quantified, but identified as a novel inhibitor) | Serves as a novel scaffold for further optimization.[8] |

| Urea Derivatives | (General Class) | Potent (nanomolar range for best compounds) | These derivatives extend into pocket-B, interacting with Phe226 and Arg231, which is essential for their high potency.[5][7] |

Experimental Protocols

The evaluation of IDO1 inhibitors involves a combination of enzymatic and cell-based assays to determine their potency, selectivity, and mechanism of action.

1. Recombinant Human IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.

-

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors and reducing agents (e.g., ascorbic acid, methylene blue)

-

Catalase (to remove hydrogen peroxide)

-

Test compounds

-

Trichloroacetic acid (TCA) for reaction termination

-

-

Procedure:

-

The reaction is typically conducted in a 96-well plate format.

-

Purified recombinant IDO1 is incubated with the test compound at various concentrations in the assay buffer containing cofactors.[9]

-

The enzymatic reaction is initiated by the addition of L-tryptophan.[10]

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 10-60 minutes).[9][11]

-

The reaction is terminated by adding TCA.[9] This step also serves to hydrolyze the product, N-formylkynurenine, to kynurenine for easier detection.[9]

-

The concentration of kynurenine is quantified by measuring its absorbance at approximately 321 nm or by HPLC.[10][12]

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

2. Cell-Based IDO1 Activity Assay

This assay assesses the inhibitory activity of compounds in a more physiologically relevant cellular context.

-

Materials:

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.[13]

-

The cells are then treated with IFN-γ to induce the expression of the IDO1 enzyme.[13][14]

-

Following induction, the cells are incubated with various concentrations of the test compounds.[13]

-

After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.[9][13]

-

The concentration of kynurenine in the supernatant is measured. This is often done by adding a detection reagent that reacts with kynurenine to produce a colored or fluorescent product.[11]

-

The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

-

Cell viability assays are often run in parallel to identify compounds that are cytotoxic, which could lead to false-positive results.[13]

-

Mandatory Visualizations

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Caption: A typical workflow for IDO1 inhibitor screening and development.

References

- 1. fortislife.com [fortislife.com]

- 2. d-nb.info [d-nb.info]

- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Frontiers | Co-treatments to Boost IDO Activity and Inhibit Production of Downstream Catabolites Induce Durable Suppression of Experimental Autoimmune Encephalomyelitis [frontiersin.org]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

In Silico Modeling of IDO1 Inhibitor Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific inhibitor "Ido-IN-6" was not found in the public domain. This guide utilizes established data for known IDO1 inhibitors to provide a comprehensive framework for the in silico modeling of inhibitor-IDO1 interactions. The principles and methodologies outlined herein are directly applicable to the study of novel inhibitors such as this compound.

Introduction to IDO1 and Its Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This metabolic pathway is of significant interest in drug discovery, particularly in the field of immuno-oncology, as IDO1 activity is a key mechanism of tumor immune evasion.[2][3] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 can suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells.[4][5]

The inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity.[6] The development of small molecule inhibitors targeting IDO1 has been a major focus of research, with several compounds advancing to clinical trials. In silico modeling plays a crucial role in the discovery and optimization of these inhibitors by providing insights into their binding modes, predicting their affinity, and guiding their structure-activity relationship (SAR) studies.

This technical guide provides an in-depth overview of the in silico modeling of the interaction between a hypothetical inhibitor, referred to as this compound, and the IDO1 enzyme. It covers the presentation of quantitative data, detailed experimental protocols for inhibitor characterization, and the use of Graphviz for visualizing key pathways and workflows.

Quantitative Data Summary

The following tables summarize key quantitative parameters for well-characterized IDO1 inhibitors, which can serve as a benchmark for the evaluation of novel compounds like this compound.

| Inhibitor | IC50 (nM) | Assay Type | Cell Line | Reference |

| Epacadostat | 12 | Cell-based | Co-cultures of human allogeneic lymphocytes with DCs or tumor cells | [4] |

| Epacadostat | ~15.3 | Cell-based | SKOV-3 | [7] |

| BMS-986205 | ~9.5 | Cell-based | SKOV-3 | [7] |

| EOS200271 | 410 | Biochemical | Recombinant human IDO1 | [8] |

| Compound 3 | 150 | Biochemical | Recombinant human IDO1 | [6] |

| Compound 13 | 120 | Biochemical | Recombinant human IDO1 | [6] |

| Inhibitor | Binding Affinity (Kd) (µM) | Method | Reference |

| L-1-Methyl-Trp | 1.38 ± 0.28 | MicroScale Thermophoresis | [3] |

| D-1-Methyl-Trp | 21.6 ± 2.8 | MicroScale Thermophoresis | [3] |

| Hydroxyamidine inhibitor 8 | 30.9 ± 2.7 | MicroScale Thermophoresis | [3] |

| Hydroxyamidine inhibitor 9 | 33.4 ± 5.7 | MicroScale Thermophoresis | [3] |

In Silico Modeling Workflow

The in silico modeling of the this compound and IDO1 interaction involves a series of computational steps to predict the binding mode and affinity of the inhibitor.

Caption: In silico modeling workflow for IDO1 inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with IDO1.

IDO1 Enzymatic Activity Assay (Absorbance-based)

This assay measures the production of kynurenine, a product of the IDO1-catalyzed reaction, which can be detected by its absorbance.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[9][10]

-

Add the IDO1 enzyme and varying concentrations of this compound to the wells of a 96-well plate.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[10]

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 30% (w/v) TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Measure the absorbance at 480 nm.[10]

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IDO1 Activity Assay

This assay measures IDO1 activity in a cellular context, providing a more physiologically relevant assessment of inhibitor potency.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)[7]

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Cell culture medium and supplements

-

This compound

-

Reagents for kynurenine detection (as in the enzymatic assay)

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[7]

-

Add varying concentrations of this compound to the cells and incubate for a predetermined time.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the DMAB method described above or by HPLC.[10]

-

Determine the cellular IC50 value for this compound.

Signaling Pathways and Visualizations

IDO1 is a central enzyme in the kynurenine pathway and is regulated by various signaling molecules.

The Kynurenine Pathway

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

IDO1-Mediated Immunosuppression

Caption: IDO1-mediated immunosuppression in the tumor microenvironment.

Hypothetical Binding Mode of an Inhibitor in the IDO1 Active Site

This diagram illustrates a potential binding mode of a competitive inhibitor within the active site of IDO1, based on available crystal structures.

Caption: Hypothetical binding mode of an inhibitor in the IDO1 active site.

Conclusion

The in silico modeling of inhibitor interactions with IDO1 is a powerful tool in the development of novel cancer immunotherapies. By combining computational approaches with robust experimental validation, researchers can accelerate the discovery and optimization of potent and selective IDO1 inhibitors. This guide provides a comprehensive framework for such studies, from data analysis and experimental design to the visualization of complex biological processes. While specific data for "this compound" remains elusive, the methodologies described herein offer a clear path forward for its characterization and development.

References

- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 2. oncotarget.com [oncotarget.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Potential Allosteric Site Binders of Indoleamine 2,3-Dioxygenase 1 from Plants: A Virtual and Molecular Dynamics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Effects of Ido-IN-6 on Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido-IN-6. Due to the limited publicly available data specific to this compound, this document also serves as a comprehensive guide to the standard in vitro methodologies used to characterize IDO1 inhibitors and their effects on tryptophan metabolism.

Introduction to IDO1 and Tryptophan Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is responsible for the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1] IDO1 is a critical immunomodulatory enzyme; by depleting local tryptophan and producing bioactive metabolites known as kynurenines, it can suppress the function of immune cells, particularly T-cells, creating an immunosuppressive microenvironment.[2][3]

Many tumors exploit this mechanism to evade the immune system, leading to significant interest in developing IDO1 inhibitors as cancer therapeutics.[2][3] Evaluating the potency and cellular effects of these inhibitors through robust in vitro assays is a cornerstone of their preclinical development.

This compound: A Profile

This compound, also known as NLG-1486, is identified as an inhibitor of the IDO enzyme.[4][5] Information regarding this compound primarily originates from patent literature, specifically patent WO2012142237A1.[4][5] Publicly accessible peer-reviewed studies detailing its comprehensive in vitro effects are scarce. One vendor of the compound notes that the in vitro activity of this compound is not well-documented, with only the initial patent data available.[]

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the IDO1 enzyme by 50%.[7][8]

| Compound | Synonym | Target | Assay Type | IC50 | Source |

| This compound | NLG-1486 | IDO1 | Recombinant Human IDO Enzymatic Assay | <1 µM | [4][5] |

Visualizing Core Pathways and Workflows

The following diagram illustrates the central role of IDO1 in the conversion of tryptophan to downstream metabolites.

This diagram outlines a typical workflow for testing a potential IDO1 inhibitor like this compound in vitro, from initial enzymatic screening to cellular validation.

Standard Experimental Protocols

While protocols specific to this compound are not published, the following sections detail standardized and widely accepted methods for evaluating any IDO1 inhibitor in vitro.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Objective: To determine the IC50 value of an inhibitor against recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Perchloric acid (for stopping the reaction)

-

96-well microplate

-

Spectrophotometer or HPLC system

Protocol:

-

Preparation of Reaction Mixture: Prepare a reaction buffer containing potassium phosphate, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Compound Addition: Serially dilute the test compound in DMSO and add it to the wells of a 96-well plate. Include positive (known inhibitor, e.g., Epacadostat) and negative (DMSO vehicle) controls.

-

Enzyme Addition: Add the recombinant IDO1 enzyme to the reaction buffer to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period, typically ranging from 15 to 60 minutes.

-

Reaction Termination: Stop the reaction by adding perchloric acid, which precipitates the protein.

-

Kynurenine Measurement: Centrifuge the plate to pellet the precipitated protein. The concentration of the product, kynurenine, in the supernatant can be measured.

-

Colorimetric Method: Kynurenine can be converted to a colored product that absorbs light at 480 nm.

-

HPLC Method: For greater accuracy, kynurenine levels in the supernatant can be quantified using High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

This assay measures the inhibitor's activity in a more physiologically relevant context by using whole cells that express IDO1.

Objective: To determine the cellular potency (cellular IC50) of an inhibitor by measuring its ability to block kynurenine production in IDO1-expressing cells.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

-

Interferon-gamma (IFN-γ) for inducing IDO1 expression.

-

Test compound (e.g., this compound) dissolved in DMSO.

-

LC-MS/MS (Liquid Chromatography-Mass Spectrometry) system for metabolite analysis.

Protocol:

-

Cell Seeding: Plate cells (e.g., SKOV-3) in 96-well plates and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

-

Compound Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a period of 24 to 72 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Metabolite Quantification: Analyze the concentrations of tryptophan and kynurenine in the supernatant using a validated LC-MS/MS method. This provides a direct readout of IDO1 activity within the cells.

-

Data Analysis: Calculate the ratio of kynurenine to tryptophan (Kyn/Trp) as a measure of IDO1 activity. Plot the percentage of inhibition of kynurenine production against the inhibitor concentration to determine the cellular IC50. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Conclusion

This compound is a known inhibitor of the IDO1 enzyme with a reported enzymatic IC50 of less than 1 µM. However, a comprehensive in vitro profile of this compound is not available in the public domain. The standardized biochemical and cell-based protocols outlined in this guide represent the industry-standard approach for thoroughly characterizing the in vitro effects of any IDO1 inhibitor. These assays are essential for determining inhibitor potency, understanding cellular activity, and providing the foundational data required for advancing promising compounds into further preclinical and clinical development for cancer immunotherapy and other indications.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H21FN2O2 | CID 70914234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 5 mg – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Ido-IN-6 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ido-IN-6, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cell culture experiments. The following sections detail the mechanism of action, experimental protocols for assessing its activity, and the relevant signaling pathways.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2] In the context of oncology, tumor cells often overexpress IDO1, leading to a depletion of tryptophan in the tumor microenvironment and the accumulation of immunosuppressive metabolites, primarily kynurenine.[3][4] This metabolic reprogramming results in the suppression of T-cell responses and the promotion of immune tolerance, allowing cancer cells to evade immune surveillance.[1][4] this compound is a potent and selective inhibitor of IDO1, making it a valuable tool for studying the role of the IDO1 pathway in cancer and for the development of novel immunotherapies.

Mechanism of Action

This compound exerts its biological effects by specifically binding to and inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of L-tryptophan to N-formylkynurenine, the first and rate-limiting step of the kynurenine pathway.[2] By blocking this step, this compound treatment is expected to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine. This, in turn, can lead to the reversal of T-cell anergy and apoptosis, thereby enhancing anti-tumor immune responses.[4]

Key Experimental Protocols

Two primary cell-based assays are recommended to evaluate the efficacy of this compound: a direct measurement of IDO1 enzymatic activity and a functional co-culture assay to assess the impact on T-cell activation.

IDO1 Activity Assay in Cancer Cells

This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in a cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFNγ). The human ovarian cancer cell line SKOV-3 is a suitable model for this assay.[2]

Materials:

-

SKOV-3 cells

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

-

Recombinant human IFNγ

-

This compound

-

L-tryptophan

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde) in acetic acid

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[2]

-

IDO1 Induction: The next day, induce IDO1 expression by adding IFNγ to the cell culture medium at a final concentration of 100 ng/mL. Incubate for 24 hours.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium containing 50 µg/mL L-tryptophan.[2] Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours.

-

Kynurenine Measurement:

-

After incubation, collect the cell culture supernatant.

-

Add Ehrlich's Reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.

-

Measure the absorbance at a suitable wavelength using a microplate reader.

-

A standard curve with known concentrations of kynurenine should be prepared to quantify the amount of kynurenine in the samples.[2]

-

Data Analysis:

The percentage of IDO1 inhibition can be calculated for each concentration of this compound. This data can be used to determine the IC50 value of the compound.

| Treatment Group | This compound Conc. (nM) | Kynurenine (µM) | % Inhibition |

| Vehicle Control | 0 | 10.0 | 0 |

| This compound | 1 | 8.5 | 15 |

| This compound | 10 | 5.2 | 48 |

| This compound | 100 | 1.1 | 89 |

| This compound | 1000 | 0.2 | 98 |

Table 1: Example data for the determination of this compound IC50 in an IDO1 activity assay.

T-Cell Co-culture Assay

This protocol evaluates the ability of this compound to rescue T-cell activation from the immunosuppressive effects of IDO1-expressing cancer cells. A co-culture of SKOV-3 cells and Jurkat T-cells is a suitable model.[2][5]

Materials:

-

SKOV-3 cells

-

Jurkat T-cells

-

Complete cell culture media for both cell lines

-

Recombinant human IFNγ

-

This compound

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell stimulation)

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Procedure:

-

SKOV-3 Cell Seeding and IDO1 Induction: Seed SKOV-3 cells in a 96-well plate at 1 x 104 cells/well and allow them to attach overnight.[2] Induce IDO1 expression with 100 ng/mL IFNγ for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the SKOV-3 cells.

-

Co-culture: Add Jurkat T-cells to the wells containing the SKOV-3 cells at a suitable ratio (e.g., 10:1 Jurkat:SKOV-3).

-

T-cell Stimulation: Add a T-cell stimulus such as PHA or anti-CD3/CD28 beads.

-

Incubation: Co-culture the cells for 48-72 hours.

-

Assessment of T-cell Activation:

-

Collect the culture supernatant.

-

Measure the concentration of secreted IL-2, a key cytokine indicating T-cell activation, using an ELISA kit.[2]

-

Data Analysis:

An increase in IL-2 production in the presence of this compound indicates a rescue of T-cell activation.

| Condition | This compound Conc. (nM) | IL-2 Concentration (pg/mL) |

| Jurkat cells alone + stimulus | 0 | 1500 |

| SKOV-3 + Jurkat cells + stimulus | 0 | 300 |

| SKOV-3 + Jurkat cells + stimulus | 10 | 750 |

| SKOV-3 + Jurkat cells + stimulus | 100 | 1350 |

Table 2: Example data demonstrating the rescue of T-cell activation by this compound in a co-culture assay.

Signaling Pathway and Experimental Workflow Diagrams

IDO1 Signaling Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its immunosuppressive effects on T-cells.

Caption: IDO1 pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

The diagram below outlines the experimental workflow for testing the efficacy of this compound in cell culture.

Caption: Workflow for evaluating this compound in cell-based assays.

References

- 1. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]

- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 4. news-medical.net [news-medical.net]

- 5. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Measuring Ido-IN-6 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Ido-IN-6, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The following sections detail the mechanism of action of IDO1 inhibition, a detailed experimental protocol for a syngeneic mouse tumor model, and methods for pharmacodynamic and efficacy endpoint analysis.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumor cells.[1][2] IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][3] This enzymatic activity has two main immunosuppressive effects within the tumor microenvironment:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and activation of effector T cells, which are highly sensitive to tryptophan levels. This leads to T cell anergy and apoptosis.[4]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and activation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.[5]

By inhibiting IDO1, compounds like this compound aim to restore tryptophan levels and reduce kynurenine production, thereby reversing tumor-mediated immunosuppression and enhancing the host's anti-tumor immune response.[1]

This compound: A Potent IDO1 Inhibitor

This compound (also known as NLG-1486) is an indoleamine 2,3-dioxygenase (IDO) inhibitor with a half-maximal inhibitory concentration (IC50) of less than 1 μM.[6][7][8][] While specific in vivo efficacy data for this compound is not extensively published, this protocol provides a robust framework for its evaluation based on established methods for other IDO1 inhibitors.

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the signaling pathway of IDO1 and the mechanism of action for IDO1 inhibitors like this compound.

Experimental Protocol for In Vivo Efficacy

This protocol describes a typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in a syngeneic mouse model.

Experimental Workflow

References

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. news-medical.net [news-medical.net]

- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for the IDO1 Inhibitor Navoximod (NLG-919) in Murine Cancer Models

Disclaimer: Due to the limited availability of public data for the specific molecule Ido-IN-6 (NLG-1486), this document provides information on a closely related and well-characterized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Navoximod (also known as GDC-0919 or NLG-919) . This information is intended to serve as a representative guide for researchers interested in studying the effects of potent IDO1 inhibitors in murine cancer models.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][2] Inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.

Navoximod (GDC-0919/NLG-919) is a potent and selective small molecule inhibitor of the IDO1 enzyme.[3][4] Preclinical studies have demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immune responses, particularly when used in combination with other immunotherapies.[5][6] These application notes provide an overview of the use of Navoximod in murine cancer models, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Navoximod inhibits the enzymatic activity of IDO1, leading to a decrease in the production of kynurenine and an increase in the local concentration of tryptophan within the tumor microenvironment. This reversal of tryptophan catabolism has several downstream effects on the anti-tumor immune response:

-

Restoration of Effector T Cell Function: Tryptophan depletion is known to cause T cell anergy and apoptosis. By restoring tryptophan levels, Navoximod supports the proliferation and effector function of cytotoxic T lymphocytes (CTLs).[1]

-

Reduction of Regulatory T Cell (Treg) Suppression: The accumulation of kynurenine promotes the differentiation and suppressive activity of Tregs. By reducing kynurenine levels, Navoximod can alleviate Treg-mediated immunosuppression.[1]

-

Enhancement of Dendritic Cell (DC) Function: IDO1 activity in DCs can impair their ability to activate T cells. Inhibition of IDO1 can restore DC function and promote the priming of anti-tumor T cell responses.

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby facilitating tumor rejection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for evaluating Navoximod in a murine cancer model.

Caption: IDO1 Signaling Pathway and Inhibition by Navoximod.

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Quantitative Data from Murine Cancer Models

The following tables summarize the in vivo efficacy of Navoximod (NLG-919) in preclinical murine cancer models.

Table 1: In Vivo Pharmacodynamic Effect of Navoximod on Kynurenine/Tryptophan (Kyn/Trp) Ratio [7]

| Murine Model | Treatment Group (Dose, Route, Schedule) | Plasma Kyn/Trp Inhibition (%) | Tumor Kyn/Trp Inhibition (%) |

| CT26 Colon Carcinoma | Navoximod (1.0 mmol/kg, i.g., BID, 7 days) | 74.7 | 73.8 |

| B16F10 Melanoma | Navoximod (1.0 mmol/kg, i.g., BID, 7 days) | 72.5 | 75.9 |

i.g. = intragastric; BID = twice daily

Table 2: In Vivo Anti-Tumor Efficacy of Navoximod [7]

| Murine Model | Treatment Group (Dose, Route, Schedule) | Tumor Growth Inhibition (%) |

| CT26 Colon Carcinoma | Navoximod (0.8 mmol/kg, i.g., BID) | 23.9 |

| B16F10 Melanoma | Navoximod (0.8 mmol/kg, i.g., BID) | 30.6 |

Note: As a single agent, Navoximod demonstrates modest anti-tumor activity. Its efficacy is significantly enhanced when combined with other immunotherapies such as checkpoint inhibitors or cancer vaccines.[5][8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Navoximod in a Syngeneic Murine Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Navoximod in a subcutaneous tumor model.

Materials:

-

Navoximod (GDC-0919/NLG-919)

-

Vehicle (e.g., 20% Solutol)[7]

-

Syngeneic tumor cells (e.g., CT26 for BALB/c mice, B16F10 for C57BL/6 mice)

-

6-8 week old female mice (strain appropriate for the cell line)

-

Sterile PBS

-

Matrigel (optional)

-

Calipers

-

Animal balance

-

Gavage needles

Procedure:

-

Tumor Cell Implantation:

-

Harvest tumor cells from culture and resuspend in sterile PBS at a concentration of 1-5 x 10^6 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Measure tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

-

Treatment Administration:

-

Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle control, Navoximod).

-

Prepare Navoximod formulation in the appropriate vehicle. A common dose for in vivo studies is in the range of 0.8 mmol/kg.[7]

-

Administer Navoximod or vehicle via oral gavage twice daily (BID).

-

-

Endpoint Analysis:

-

Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Collect blood and tumor tissue for pharmacodynamic analysis (e.g., Kyn/Trp ratio).

-

Tumor tissue can also be processed for immune cell analysis by flow cytometry or immunohistochemistry.

-

Protocol 2: Pharmacodynamic Analysis of Kynurenine and Tryptophan Levels

This protocol outlines the measurement of kynurenine and tryptophan in plasma and tumor homogenates.

Materials:

-

Plasma and tumor samples from the in vivo study

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry detection

-

Protein precipitation solution (e.g., trichloroacetic acid)

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C. For analysis, thaw plasma and precipitate proteins by adding an equal volume of cold protein precipitation solution. Centrifuge and collect the supernatant.

-

Tumor: Homogenize the excised tumor tissue in a suitable buffer. Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for analysis after protein precipitation as described for plasma.

-

-

HPLC Analysis:

-

Inject the prepared supernatant onto the HPLC system.

-

Separate tryptophan and kynurenine using a suitable column and mobile phase.

-

Detect and quantify the analytes using UV or mass spectrometry.

-

Calculate the Kyn/Trp ratio.

-

Conclusion

Navoximod (GDC-0919/NLG-919) is a valuable tool for investigating the role of IDO1 in cancer immunology and for preclinical evaluation of IDO1-targeted therapies. While it shows modest single-agent activity, its ability to modulate the tumor microenvironment makes it a strong candidate for combination therapies. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further explore the therapeutic potential of IDO1 inhibition in various murine cancer models.

References

- 1. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. investors.linkp.com [investors.linkp.com]

Application Notes and Protocols for Ido-IN-6 in Co-culture with Immune Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2][3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of immunomodulatory kynurenine metabolites.[1] This leads to the inhibition of effector T cell proliferation and function, and the promotion of regulatory T cell (Treg) differentiation, thereby allowing cancer cells to escape immune surveillance.[2][4]

Ido-IN-6 is a potent inhibitor of the IDO1 enzyme, with a reported IC50 of less than 1 µM.[1][5] As such, it represents a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology and for evaluating the therapeutic potential of IDO1 inhibition. These application notes provide a detailed protocol for utilizing this compound in a co-culture system of cancer cells and immune cells to assess its ability to reverse IDO1-mediated immunosuppression.

Signaling Pathway of IDO1-Mediated Immune Suppression

IDO1 is typically induced in cancer cells and antigen-presenting cells (APCs) by pro-inflammatory cytokines such as interferon-gamma (IFNγ).[1][4] Once expressed, IDO1 initiates the kynurenine pathway of tryptophan metabolism. The resulting depletion of tryptophan and accumulation of kynurenine and its downstream metabolites impact T cell function through two primary signaling pathways:

-

General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan starvation is sensed by the GCN2 kinase in T cells, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This results in a global shutdown of protein synthesis and cell cycle arrest at the G1 phase, thereby inhibiting T cell proliferation.[4][6][7]

-

Aryl Hydrocarbon Receptor (AhR) Pathway: Kynurenine and other tryptophan catabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3][6] Activation of AhR in T cells promotes their differentiation into immunosuppressive regulatory T cells (Tregs) and can also lead to apoptosis of effector T cells.[2][8]

The following diagram illustrates the IDO1-mediated immune suppression pathway and the point of intervention for this compound.

Caption: IDO1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section provides a detailed methodology for a co-culture experiment to evaluate the efficacy of this compound in restoring immune cell function in the presence of IDO1-expressing cancer cells.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental Workflow for this compound Co-culture Assay.

Materials and Reagents

-

Cell Lines:

-

IDO1-expressing cancer cell line (e.g., SKOV-3 human ovarian cancer cells, HeLa cells).

-

Immune cells (e.g., human Peripheral Blood Mononuclear Cells (PBMCs), Jurkat T cells, or isolated primary T cells).

-

-

Reagents:

-

This compound (prepare stock solution in DMSO).

-

Recombinant Human Interferon-gamma (IFNγ).

-

T cell stimuli (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for Jurkat cells; anti-CD3/CD28 beads for primary T cells).

-

Cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS, L-glutamine, and antibiotics).

-

Assay kits for endpoint analysis (e.g., Kynurenine assay kit, Human IL-2 ELISA kit, T cell proliferation assay kit like CFSE or BrdU).

-

Step-by-Step Protocol

Day 1: Seeding of Cancer Cells

-

Harvest and count the cancer cells (e.g., SKOV-3).

-

Seed the cells in a 96-well flat-bottom plate at a density of 3 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C, 5% CO2.

Day 2: IDO1 Induction and Addition of this compound

-

Prepare a working solution of IFNγ in complete culture medium.

-

Add 50 µL of the IFNγ solution to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[3] Include wells without IFNγ as a negative control for IDO1 activity.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 10 µM, based on its IC50 of <1 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration. Include a vehicle control (DMSO) and a positive control IDO1 inhibitor (e.g., epacadostat at 10 nM).[8][9]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

Day 3: Addition of Immune Cells and Co-culture

-

Prepare the immune cells. If using PBMCs or primary T cells, they should be freshly isolated.

-

Resuspend the immune cells (e.g., Jurkat T cells) in complete culture medium.

-

Add 1 x 10^5 immune cells/well in 50 µL of medium.

-

Add T cell stimuli to the appropriate wells. For Jurkat T cells, use PHA (e.g., 1.6 µg/mL) and PMA (e.g., 1 µg/mL).[3] For primary T cells, use anti-CD3/CD28 beads according to the manufacturer's instructions.

-

The final volume in each well should be 200 µL.

-

Incubate the co-culture for 48-72 hours at 37°C, 5% CO2.

Day 5: Endpoint Analysis

-

Kynurenine Measurement:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the kynurenine concentration in the supernatant using a commercially available kynurenine assay kit or by HPLC. A decrease in kynurenine levels in the presence of this compound indicates inhibition of IDO1 activity.

-

-

Cytokine Measurement (e.g., IL-2):

-

Use the collected supernatant to measure the concentration of secreted cytokines, such as IL-2, using an ELISA kit. An increase in IL-2 production by T cells in the presence of this compound suggests a reversal of IDO1-mediated T cell suppression.

-

-

T Cell Proliferation Assay (Optional):

-

If T cell proliferation is the primary endpoint, the immune cells should be labeled with a proliferation dye (e.g., CFSE) before adding them to the co-culture.

-

After the co-culture period, harvest the non-adherent immune cells.

-

Analyze the dilution of the proliferation dye by flow cytometry. A higher degree of dye dilution in the presence of this compound indicates increased T cell proliferation.

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure the data tables.

Table 1: Effect of this compound on Kynurenine Production

| Treatment Group | This compound Conc. (µM) | Kynurenine Conc. (µM) ± SD | % Inhibition of IDO1 Activity |

| No IFNγ Control | 0 | Baseline | N/A |

| IFNγ + Vehicle | 0 | Max Kynurenine | 0% |

| IFNγ + this compound | 0.1 | ||

| IFNγ + this compound | 1 | ||

| IFNγ + this compound | 10 | ||

| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |

Table 2: Effect of this compound on T Cell IL-2 Production

| Treatment Group | This compound Conc. (µM) | IL-2 Conc. (pg/mL) ± SD | % Restoration of IL-2 Production |

| No IFNγ Control | 0 | Max IL-2 | 100% |

| IFNγ + Vehicle | 0 | Min IL-2 | 0% |

| IFNγ + this compound | 0.1 | ||

| IFNγ + this compound | 1 | ||

| IFNγ + this compound | 10 | ||

| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |

Table 3: Effect of this compound on T Cell Proliferation

| Treatment Group | This compound Conc. (µM) | % Proliferating T Cells ± SD |

| No IFNγ Control | 0 | |

| IFNγ + Vehicle | 0 | |

| IFNγ + this compound | 0.1 | |

| IFNγ + this compound | 1 | |

| IFNγ + this compound | 10 | |

| IFNγ + Positive Control | (e.g., 10 nM Epacadostat) |

Troubleshooting and Considerations

-

Cell Viability: It is important to assess the cytotoxicity of this compound on both the cancer cells and immune cells. This can be done using a standard viability assay (e.g., MTT or CellTiter-Glo). High concentrations of the inhibitor may have off-target effects that can impact cell health and confound the results.[10][11][12]

-

IDO1 Expression: Confirm IDO1 expression in the cancer cell line after IFNγ stimulation by Western blot or flow cytometry.

-

Immune Cell Activation: Ensure that the T cell stimuli are working effectively by including a positive control of stimulated T cells in the absence of cancer cells.

-

Primary Cells: When using primary immune cells like PBMCs, there can be donor-to-donor variability. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.

By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the functional consequences of IDO1 inhibition in a relevant in vitro co-culture model of the tumor microenvironment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Inhibition of IDO leads to IL-6-dependent systemic inflammation in mice when combined with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. m.youtube.com [m.youtube.com]

- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 12. targetedonc.com [targetedonc.com]

Application Notes and Protocols: Immunohistochemical Analysis of IDO1 Expression Following Ido-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites known as kynurenines, IDO1 plays a crucial role in creating a tolerogenic microenvironment.[1][2][3] In the context of oncology, tumor cells can exploit this pathway to evade immune surveillance.[1][4] Consequently, IDO1 has emerged as a promising therapeutic target for cancer immunotherapy.[1][4]

Ido-IN-6 is a potent inhibitor of IDO1 enzymatic activity with an IC50 value of less than 1 µM. As a research tool, this compound allows for the investigation of the biological consequences of IDO1 inhibition in various preclinical models. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of this compound treatment on IDO1 protein expression in tissues using immunohistochemistry (IHC).

While this compound is known to inhibit the enzymatic function of IDO1, its effect on IDO1 protein expression levels is a critical aspect of its pharmacodynamic profile. It is important to note that inhibition of enzymatic activity does not necessarily equate to a decrease in protein expression. In some instances, feedback mechanisms may lead to an upregulation of the target protein. Therefore, direct assessment of IDO1 protein levels via IHC is essential for a thorough understanding of the biological effects of this compound.

Signaling Pathway of IDO1

IDO1 is an inducible enzyme, with its expression being regulated by various pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ). The signaling cascade leading to IDO1 expression and its subsequent immunosuppressive effects is complex and involves multiple pathways.

Experimental Protocols

In Vivo Treatment of Tumor Models with this compound

This protocol describes a general procedure for the in vivo administration of this compound to tumor-bearing mice to assess its effect on IDO1 expression.

Materials:

-

Tumor-bearing mice (e.g., syngeneic models with known IDO1 expression, such as B16-F10 melanoma or CT26 colon carcinoma)

-

This compound (solubilized according to manufacturer's instructions)

-

Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

-

Dosing syringes and needles

-

Animal welfare and handling equipment

Procedure:

-

Animal Acclimatization: Acclimatize tumor-bearing mice for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 5 per group).

-

Dosing Preparation: Prepare a stock solution of this compound and the vehicle control. The final dosing volume should be determined based on the animal's weight.

-

Administration: Administer this compound or vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). The dosing schedule and concentration should be optimized based on the specific experimental design and the known pharmacokinetic properties of the compound.

-

Tumor and Tissue Collection: At the end of the treatment period, euthanize the mice according to approved institutional guidelines. Carefully excise tumors and other relevant tissues (e.g., draining lymph nodes, spleen).

-

Tissue Fixation: Immediately fix the collected tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.

-

Tissue Processing and Embedding: After fixation, process the tissues through a series of graded alcohols and xylene, and embed them in paraffin wax.

Immunohistochemistry Protocol for IDO1 in Paraffin-Embedded Tissues

This protocol provides a detailed method for the immunohistochemical staining of IDO1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene or a xylene substitute

-

Graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Rabbit anti-IDO1 polyclonal or mouse anti-IDO1 monoclonal antibody (use at a validated dilution)

-

Biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse)

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

DAB (3,3'-Diaminobenzidine) substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars and slide staining racks

-

Humidified chamber

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Immerse slides in 100% ethanol (2 x 3 minutes).

-

Immerse slides in 95% ethanol (1 x 3 minutes).

-

Immerse slides in 70% ethanol (1 x 3 minutes).

-

Rinse slides in deionized water (2 x 2 minutes).

-

-

Antigen Retrieval:

-

Preheat antigen retrieval buffer to 95-100°C.

-

Immerse slides in the preheated buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides in deionized water.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse slides with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-IDO1 antibody in blocking buffer to its optimal concentration.

-